N-(2-Furylmethyl)maleimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159098. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSUUIGEQAOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303567 | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32620-61-4 | |

| Record name | 32620-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURFURYLMALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Furylmethyl)maleimide: Chemical Properties, Structure, and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Furylmethyl)maleimide, a heterocyclic compound featuring two highly versatile functional groups: a furan ring and a maleimide ring. This unique combination makes it a valuable building block in organic synthesis, materials science, and bioconjugation. This document details its chemical and physical properties, structure, synthesis, and key reactive pathways, with a focus on its applications in research and drug development.

Chemical Identity and Properties

This compound, also known as N-furfurylmaleimide, is a stable, solid organic compound. Its core characteristics are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 32620-61-4[1][2][3] |

| Molecular Formula | C₉H₇NO₃[1][2][3][4] |

| Molecular Weight | 177.16 g/mol [1][2][3][4] |

| IUPAC Name | 1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione[2] |

| Synonyms | N-Furfurylmaleimide, 1-(2-furanylmethyl)-1H-pyrrole-2,5-dione[2][5] |

| InChI | InChI=1S/C9H7NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h1-5H,6H2[1][3] |

| InChI Key | LGSUUIGEQAOVIU-UHFFFAOYSA-N[1][3] |

| SMILES | O=C1C=CC(=O)N1CC2=CC=CO2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 317.6 ± 25.0 °C (Predicted)[2] |

| Density | 1.393 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | -2.36 ± 0.20 (Predicted)[2] |

Molecular Structure

This compound consists of a central maleimide ring N-substituted with a furfuryl group (a furan ring attached via a methylene bridge). The maleimide group is an electron-poor α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. The furan ring is an electron-rich aromatic diene, predisposing it to participate in [4+2] cycloaddition reactions.

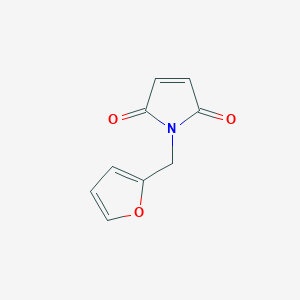

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Characterization

The most common synthetic route to N-substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding primary amine, in this case, furfurylamine.

Figure 2: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound:

This protocol is a representative method based on general procedures for N-substituted maleimide synthesis.[6]

-

Step 1: Formation of N-(2-Furylmethyl)maleamic Acid.

-

Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or acetone) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add furfurylamine (1.0 eq) dropwise to the stirred solution. A precipitate (the maleamic acid) will typically form.

-

Allow the reaction to stir for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the solid precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

-

Step 2: Dehydration and Cyclization to this compound.

-

Combine the dried maleamic acid intermediate from Step 1 with anhydrous sodium acetate (0.5-1.0 eq) in acetic anhydride (5-10 volumes).

-

Heat the mixture with stirring to 60-80 °C for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the crude solid product by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The expected proton NMR spectrum would show characteristic signals: a singlet for the two equivalent maleimide protons (δ ≈ 6.7-6.8 ppm), three distinct signals for the furan ring protons (δ ≈ 6.2-7.4 ppm), and a singlet for the methylene bridge protons (-CH₂-) (δ ≈ 4.6 ppm).[7][8]

-

¹³C NMR Spectroscopy: Key signals would include the carbonyl carbons of the maleimide (δ ≈ 170 ppm), the olefinic carbons of the maleimide (δ ≈ 134 ppm), the carbons of the furan ring, and the methylene bridge carbon.[7][8][9]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions from the imide carbonyl groups (C=O stretching, symmetric and asymmetric) around 1700-1780 cm⁻¹. Other significant peaks would correspond to the C=C stretch of the maleimide ring and characteristic furan ring vibrations.[10][11][12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 177, corresponding to the molecular weight of the compound.

Core Reactivity and Mechanisms

The utility of this compound stems from the distinct and powerful reactivity of its two functional moieties, which can be leveraged independently or in concert.

The Diels-Alder [4+2] Cycloaddition

The furan ring acts as a conjugated diene that can react with a dienophile in a Diels-Alder (DA) reaction. This reaction is thermally reversible, forming covalent bonds at lower temperatures (e.g., < 80 °C) and breaking them at higher temperatures (e.g., > 110 °C).[4][13] This reversibility is the foundation for creating self-healing polymers and reprocessable thermosets.[14][15] The reaction typically produces a mixture of the kinetically favored endo and the thermodynamically more stable exo diastereomers.[15][16]

Figure 3: The reversible Diels-Alder reaction of furan and maleimide moieties.

The Thiol-Michael Addition

The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor, particularly for soft nucleophiles like thiols. This reaction is the cornerstone of modern bioconjugation. It proceeds rapidly and with high selectivity for cysteine residues in proteins under mild, near-physiological conditions (pH 6.5-7.5).[17][18] At this pH, the thiol is partially deprotonated to the more nucleophilic thiolate anion, which attacks the maleimide to form a stable covalent thioether (thiosuccinimide) bond.[17][19]

Figure 4: Mechanism of the Thiol-Michael Addition to the maleimide ring.

Applications in Drug Development and Materials Science

The dual reactivity of this compound makes it a powerful tool for creating advanced molecular and macromolecular architectures.

-

Bioconjugation and Antibody-Drug Conjugates (ADCs): The maleimide group is widely used to attach cytotoxic drugs, imaging agents, or other payloads to antibodies or proteins via cysteine residues.[19] This site-specific conjugation is critical for developing ADCs that can selectively target and destroy cancer cells.

-

Thermoreversible Polymers and Self-Healing Materials: The furan moiety's ability to undergo reversible Diels-Alder reactions allows for the creation of "smart" polymers. These materials can be cross-linked to form robust thermosets that, upon heating, de-crosslink and become re-processable or can heal cracks and damage.[4][15]

-

Targeted Drug Delivery Systems: Furan-maleimide chemistry has been employed to couple targeting ligands (like antibodies) onto the surface of drug-loaded nanoparticles.[20] The furan groups can be incorporated into the polymer carrier, allowing for subsequent "clicking" of maleimide-modified targeting molecules to the nanoparticle surface, enhancing delivery to specific tissues or cells.[20]

Conclusion

This compound is a bifunctional molecule of significant interest to researchers in chemistry, materials science, and drug development. Its maleimide group provides a robust and highly selective handle for bioconjugation via the thiol-Michael addition, while its furan group enables the construction of dynamic and reversible materials through the Diels-Alder reaction. This unique combination of stable and reversible covalent bond-forming capabilities ensures its continued application in the development of advanced therapeutics, smart materials, and sophisticated biological tools.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS: 32620-61-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 32620-61-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Maleimide(541-59-3) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. benchchem.com [benchchem.com]

- 20. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of N-(2-Furylmethyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(2-Furylmethyl)maleimide, a valuable reagent in bioconjugation and materials science. The document details a robust two-step synthetic protocol, outlines effective purification techniques, and presents key analytical data for the characterization of the final product.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of an intermediate maleamic acid, followed by a dehydration-induced cyclization. This method is widely applicable for the preparation of various N-substituted maleimides.

Signaling Pathway of the Synthesis

The synthesis proceeds via a nucleophilic addition of the primary amine to the anhydride, followed by a dehydration reaction to form the cyclic imide.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(2-Furylmethyl)maleamic Acid

-

In a flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent such as anhydrous diethyl ether or acetone at room temperature.

-

Slowly add an equimolar amount of furfurylamine dropwise to the stirred solution. The reaction is typically exothermic.

-

Continue stirring the reaction mixture at room temperature for a designated period, usually ranging from 1 to 4 hours.

-

The N-(2-Furylmethyl)maleamic acid intermediate will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold solvent to remove any unreacted starting materials.

-

Dry the intermediate product under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried N-(2-Furylmethyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate to the suspension.

-

Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized, but typically temperatures around 80-100°C for 2-4 hours are effective.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the crude this compound and hydrolyze the excess acetic anhydride.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water.

Purification of this compound

Purification of the crude product is crucial to remove by-products and unreacted reagents. A combination of recrystallization and column chromatography is recommended for obtaining high-purity this compound.

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound.

Experimental Protocols for Purification

2.2.1. Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A solvent system such as ethanol/water or isopropanol is often effective.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

2.2.2. Column Chromatography

-

For higher purity, the recrystallized product can be further purified by flash column chromatography.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [1] |

| Predicted Boiling Point | 317.6 ± 25.0 °C[2] |

| Predicted Density | 1.393 ± 0.06 g/cm³[2] |

| Predicted pKa | -2.36 ± 0.20[2] |

Table 2: Spectroscopic Data (Predicted and Analog-Based)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~7.4 (dd, 1H, furan), ~6.7 (s, 2H, maleimide), ~6.3 (dd, 1H, furan), ~6.2 (d, 1H, furan), ~4.6 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~150 (C-O, furan), ~143 (CH, furan), ~134 (CH=CH, maleimide), ~111 (CH, furan), ~108 (CH, furan), ~36 (CH₂) |

| IR (KBr) | ν ~1710 cm⁻¹ (C=O, imide), ~1505, 1010 cm⁻¹ (furan ring), ~885, 740 cm⁻¹ (C-H out-of-plane, furan) |

| Mass Spec (EI) | m/z (%) = 177 (M⁺), 96, 81 |

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of this compound. The two-step synthesis via a maleamic acid intermediate is a reliable method, and subsequent purification by recrystallization and column chromatography can yield a product of high purity. The provided analytical data, though based on predictions and analogs, serves as a useful reference for the characterization of the final compound. Researchers and scientists can utilize this information for the efficient production of this compound for their applications in drug development and materials science.

References

An In-depth Technical Guide to the Mechanism of Action of N-(2-Furylmethyl)maleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of N-(2-Furylmethyl)maleimide with thiols. This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, kinetics, and practical considerations for its application in bioconjugation and drug development.

Core Reaction Mechanism: Michael Addition

The fundamental mechanism of the reaction between this compound and a thiol-containing molecule (such as cysteine or glutathione) is a Michael addition .[1] In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the electrophilic carbon atoms of the carbon-carbon double bond within the maleimide ring.[2] This results in the formation of a stable covalent thioether bond, specifically a succinimidyl thioether linkage.[3]

The reaction is highly chemoselective for thiol groups, particularly within the optimal pH range of 6.5-7.5.[2][4] This specificity makes it an invaluable tool for site-selective modification of proteins and other biomolecules at cysteine residues.[4]

dot

Caption: Michael addition of a thiol to this compound.

Quantitative Data on Reaction Kinetics and Stability

The stability of the resulting thioether adduct is a critical consideration, as it can undergo a retro-Michael reaction, leading to deconjugation.[7][8] The N-substituent on the maleimide plays a significant role in the stability of the adduct.[3][9]

| Parameter | Value/Range | Conditions | Notes |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | Maximizes reaction rate and selectivity for thiols.[2] |

| Second-Order Rate Constant (k) | Estimated 10² - 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | Based on data for similar N-alkyl maleimides reacting with cysteine.[5][6] |

| Adduct Stability | Susceptible to retro-Michael addition | Physiological conditions | The furan moiety may influence stability. |

| Hydrolysis Half-life of Maleimide | Varies with pH and N-substituent | pH > 7.5 | Hydrolysis of the maleimide ring is a competing side reaction at higher pH.[2] |

| Thioether Adduct Half-life | Varies (hours to days) | In the presence of competing thiols (e.g., glutathione) | Dependent on the specific N-substituent and thiol concentration.[3] |

Key Influencing Factors and Side Reactions

pH: The pH of the reaction medium is the most critical factor.[2]

-

pH < 6.5: The thiol is predominantly protonated (R-SH), which is less nucleophilic, leading to a significantly slower reaction rate.[2]

-

pH 6.5 - 7.5: This is the optimal range where there is a sufficient concentration of the reactive thiolate anion (R-S⁻) for a rapid and selective reaction.[2]

-

pH > 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, forming an unreactive maleamic acid derivative.[2] Additionally, reaction with other nucleophiles, such as amines (e.g., lysine residues), can become a competing side reaction.[4]

Temperature: The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of both the desired reaction and side reactions like hydrolysis.

Side Reactions:

-

Hydrolysis: At pH values above 7.5, the maleimide ring can open via hydrolysis, rendering it inactive towards thiols.[2]

-

Retro-Michael Addition: The thioether bond is not completely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to the release of the conjugated molecule.[7][8]

-

Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement of the initial adduct can occur to form a six-membered thiazine ring, particularly at neutral to basic pH.[4]

dot

Caption: Potential side reactions of the maleimide-thiol adduct.

The Unique Role of the Furan Moiety: Retro-Diels-Alder Reaction

A distinctive feature of this compound is the presence of the furan group, which can participate in a reversible Diels-Alder reaction. The adduct formed between the furan and the maleimide double bond is thermally reversible.[10][11] While the primary reaction with thiols targets the maleimide's carbon-carbon double bond, the furan moiety introduces the possibility of a retro-Diels-Alder reaction under certain conditions, typically elevated temperatures.[10][12][13][14]

The presence of a nucleophile, such as a thiol, has been shown to induce a faster retro-Diels-Alder reaction.[10] This suggests a potential interplay between the thiol-Michael addition and the Diels-Alder equilibrium, which could be exploited for designing stimuli-responsive systems.

dot

Caption: The reversible Diels-Alder reaction of the furan moiety.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines a general procedure. Optimal conditions may need to be determined empirically for each specific application.

Materials:

-

Thiol-containing protein

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

-

Anhydrous DMSO or DMF

-

Quenching solution: 1 M L-cysteine or β-mercaptoethanol in conjugation buffer

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Prepare Maleimide Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench Reaction: Add an excess of the quenching solution to react with any unreacted maleimide. Incubate for an additional 30 minutes.

-

Purification: Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography.

Protocol for Monitoring the Reaction by HPLC

Materials:

-

Reaction mixture aliquots

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: At various time points during the conjugation reaction, withdraw a small aliquot and immediately quench it by diluting with Mobile Phase A.

-

HPLC Analysis: Inject the quenched sample onto the C18 column. Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a wavelength specific to the chromophore if applicable). The consumption of the starting materials and the formation of the product can be quantified by integrating the respective peak areas.[15][16]

dot

Caption: A typical experimental workflow for this compound conjugation.

Conclusion

The reaction of this compound with thiols is a robust and highly specific conjugation method, proceeding primarily through a Michael addition mechanism. The success of this reaction is critically dependent on maintaining an optimal pH range of 6.5-7.5 to ensure rapid kinetics and minimize side reactions such as hydrolysis. The unique furan moiety introduces the potential for reversible Diels-Alder chemistry, offering an additional layer of functionality that can be explored for the development of advanced biomaterials and drug delivery systems. A thorough understanding of the reaction kinetics, adduct stability, and potential side reactions is essential for the successful design and implementation of bioconjugation strategies utilizing this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels-Alder Network Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Diels-Alder reaction kinetics of N-(2-Furylmethyl)maleimide

An In-Depth Technical Guide to the Diels-Alder Reaction Kinetics of Furan-Maleimide Systems as a Model for N-(2-Furylmethyl)maleimide

Introduction

The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic chemistry.[1] The reaction between furan derivatives and maleimides is of particular interest due to its thermoreversibility, making it a valuable tool in the development of self-healing materials, drug-delivery systems, and dynamic covalent networks.[2] This reaction typically proceeds without the need for a catalyst and under mild conditions.[3]

This guide focuses on the kinetics of the furan-maleimide Diels-Alder reaction, providing insights into reaction rates, equilibrium, and the factors that influence them. While the specific molecule of interest is this compound, the data and protocols are synthesized from studies on analogous systems, such as furfuryl alcohol, furan-functionalized polymers, and various N-substituted maleimides.[1][4]

Reaction Pathway: Endo and Exo Adduct Formation

The Diels-Alder reaction between a furan and a maleimide yields two diastereomeric products: the endo and exo adducts. The reaction is stereospecific, and the formation of these isomers is dependent on the reaction conditions.[1]

-

Kinetic Control: At lower temperatures, the endo adduct is formed faster and is the major product. This is due to favorable secondary orbital interactions in the transition state.

-

Thermodynamic Control: The exo adduct is generally more stable. At higher temperatures, or over extended reaction times, the reversible nature of the reaction allows for the conversion of the kinetically favored endo adduct to the thermodynamically favored exo adduct through a retro-Diels-Alder (rDA) reaction followed by cycloaddition.[1]

The interplay between the forward and reverse reactions is crucial for applications that rely on the dynamic nature of this linkage.[3]

Caption: General reaction pathway for the furan-maleimide Diels-Alder reaction.

Experimental Protocols for Kinetic Analysis

The kinetics of the furan-maleimide Diels-Alder reaction are typically studied by monitoring the concentration of reactants or products over time at a constant temperature. Several analytical techniques are commonly employed.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for studying Diels-Alder kinetics as it allows for the direct quantification of reactants and both the endo and exo products in the reaction mixture.[4]

-

Methodology:

-

Reactants (e.g., a furan derivative and a maleimide derivative) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][4]

-

The reaction is initiated, often by placing the NMR tube in a pre-heated spectrometer probe set to the desired temperature.

-

¹H-NMR spectra are acquired at regular time intervals.

-

The concentrations of reactants and products are determined by integrating characteristic peaks that are unique to each species. For example, the disappearance of the vinyl protons of the maleimide and the appearance of the adduct's methine protons are often monitored.[4]

-

The conversion is plotted against time to determine the reaction rate constant.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a convenient method for monitoring the reaction, particularly the disappearance of the maleimide reactant.

-

Methodology:

-

The maleimide derivative's UV absorbance is monitored at a wavelength where it has a strong absorption and the furan and adduct do not, typically around 300-340 nm due to the conjugated C=C-C=O system.[1]

-

The reaction is carried out in a cuvette placed in a temperature-controlled spectrophotometer.

-

The decrease in absorbance over time is recorded and correlated to the decrease in maleimide concentration using the Beer-Lambert law.

-

This method is simpler than NMR but does not distinguish between the endo and exo adducts.[1]

-

Differential Scanning Calorimetry (DSC)

DSC is used to study the reaction kinetics in the bulk or molten state, providing valuable thermodynamic data.

-

Methodology:

-

A mixture of the furan and maleimide reactants is placed in a DSC pan.

-

The sample is subjected to a controlled temperature program (isothermal or non-isothermal).

-

The heat flow associated with the exothermic Diels-Alder reaction (on cooling or isothermal hold) or the endothermic retro-Diels-Alder reaction (on heating) is measured.

-

The reaction enthalpy and conversion can be determined from the heat flow data, which can then be used to derive kinetic parameters.

-

Caption: A generalized workflow for the kinetic analysis of a Diels-Alder reaction.

Quantitative Kinetic and Thermodynamic Data

The following tables summarize kinetic and thermodynamic data for several furan-maleimide systems from the literature. This data provides a baseline for estimating the reactivity of this compound.

Table 1: Reaction Conditions and Second-Order Rate Constants (k₂) for Furan-Maleimide Diels-Alder Reactions

| Furan Derivative | Maleimide Derivative | Solvent | Temperature (°C) | k₂ (x 10⁻³ L mol⁻¹ min⁻¹) | Citation(s) |

| Furan-functionalized Polystyrene | N-Phenylmaleimide (Ma) | C₂D₂Cl₄ | 70 | 1.04 | [4] |

| Furan-functionalized Polystyrene | N-Phenylmaleimide (Ma) | Bulk | 70 | 30.9 | [4] |

| Furfuryl Alcohol | N-Hydroxymaleimide (NHM) | DMSO-d₆ | 40 | Data not provided | [1] |

| Furfuryl Alcohol | N-(2-Hydroxyethyl)maleimide | DMSO-d₆ | 60 | Data not provided | [1] |

Note: Direct rate constant values were not provided in all cited abstracts in a comparable format, highlighting the variability in reporting. The significant difference between solution and bulk phase kinetics is noteworthy.

Table 2: Activation and Thermodynamic Parameters for Furan-Maleimide Diels-Alder Reactions

| System | Parameter | Forward Reaction (DA) | Retro-Reaction (rDA) | Citation(s) |

| Furan-functionalized Polystyrene/Ma | Activation Energy (Eₐ) (kJ mol⁻¹) | 55.35 | - | [4] |

| Furan-functionalized Polystyrene/Mb | Activation Energy (Eₐ) (kJ mol⁻¹) | 41.53 | - | [4] |

| Furfuryl Alcohol/NHM | Activation Energy (Eₐ) (kJ mol⁻¹) | 43 ± 7 | 90 ± 10 | [1] |

Ma = N-phenylmaleimide, Mb = N-dodecylmaleimide, NHM = N-hydroxymaleimide

Factors Influencing Reaction Kinetics

The kinetics of the furan-maleimide Diels-Alder reaction are sensitive to several factors:

-

Substituents: Electron-donating groups on the furan and electron-withdrawing groups on the maleimide generally increase the reaction rate, consistent with Frontier Molecular Orbital (FMO) theory.[3] However, the impact of substituents on the maleimide is often less significant than on the furan.[1]

-

Temperature: Higher temperatures increase the rate of both the forward and reverse reactions. However, since the reaction is typically exothermic, higher temperatures shift the equilibrium towards the reactants (favoring the retro-Diels-Alder reaction).[3][5]

-

Solvent: The reaction can be influenced by the solvent. Aqueous media have been shown to accelerate some Diels-Alder reactions through the hydrophobic effect.[3]

-

Physical State: As shown in Table 1, the reaction can be significantly faster in the bulk (molten) state compared to in solution.[4]

Conclusion

The Diels-Alder reaction between furan and maleimide derivatives is a dynamic, reversible process whose kinetics are governed by a delicate balance between the formation of a kinetically favored endo adduct and a thermodynamically stable exo adduct. The reaction rate and equilibrium position are highly dependent on temperature, substituents, and the reaction medium.

For researchers and professionals in drug development, the ability to tune the forward and reverse kinetics of this reaction is critical for designing stimuli-responsive systems. By leveraging the data from analogous systems, one can effectively predict the behavior of this compound and design experimental protocols to quantify its specific kinetic parameters using established techniques like NMR and UV-Vis spectroscopy. The activation energies, typically in the range of 40-60 kJ mol⁻¹ for the forward reaction and higher for the retro reaction, confirm the thermally reversible nature of this important cycloaddition.[1][4]

References

- 1. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Thermoreversible Furan-Maleimide Diels-Alder Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder (DA) reaction between a furan (diene) and a maleimide (dienophile) is a cornerstone of dynamic covalent chemistry, offering a unique blend of predictability, efficiency, and, most notably, thermal reversibility.[1][2][3] This [4+2] cycloaddition reaction proceeds at moderate temperatures to form a stable adduct, which can then be reverted to its original components by applying heat.[1][4] This "on-off" switching capability has positioned the furan-maleimide ligation as a critical tool in the development of self-healing materials, recyclable thermosets, and stimuli-responsive drug delivery systems.[1][3][5][6][7]

This technical guide provides a comprehensive overview of the furan-maleimide Diels-Alder reaction, focusing on its thermoreversible nature. It is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, offering quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Core Principles of Thermoreversibility

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring.[8] In the case of furan and maleimide, the reaction is typically exothermic, favoring the formation of the adduct at lower temperatures.[4][6] However, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is entropically favored and can be initiated by heating.[1][2] The equilibrium between the forward and reverse reactions is highly dependent on temperature, allowing for precise control over the formation and cleavage of the covalent bond.[4][7]

Two stereoisomeric adducts can be formed: the endo and exo products.[2][9][10] The endo adduct is generally the kinetically favored product, forming faster at lower temperatures.[2][10][11] Conversely, the exo adduct is the thermodynamically more stable product and is favored at higher temperatures or after prolonged reaction times through a retro-Diels-Alder/Diels-Alder equilibration.[2][10][11] The differing thermal stabilities of these isomers can be exploited for temperature-specific applications.[12]

dot graph Diels_Alder_Reaction { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

furan [label="Furan (Diene)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; maleimide [label="Maleimide (Dienophile)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adduct [label="Diels-Alder Adduct", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

furan -> adduct [label="Diels-Alder (Low Temp)", color="#4285F4", fontcolor="#4285F4"]; adduct -> furan [label="Retro-Diels-Alder (High Temp)", color="#EA4335", fontcolor="#EA4335"]; maleimide -> adduct [color="#4285F4"]; adduct -> maleimide [color="#EA4335"]; } caption: Reversible Diels-Alder reaction between furan and maleimide.

Quantitative Data on Reaction Parameters

The kinetics and thermodynamics of the furan-maleimide Diels-Alder reaction have been extensively studied. The following tables summarize key quantitative data from the literature, providing a comparative overview of reaction conditions and energetic parameters.

Table 1: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions | Reference |

| Activation Energy (Diels-Alder) | 55.35 kJ mol⁻¹ | Polystyrene-furan + Maleimide in solution | [1] |

| Activation Energy (retro-Diels-Alder) | 57.9 kJ mol⁻¹ | Polystyrene-furan + Maleimide in bulk | [1] |

| Reaction Enthalpy (ΔH) | Varies with substituents | General furan-maleimide systems | [1] |

| Reaction Entropy (ΔS) | Varies with substituents | General furan-maleimide systems | [1] |

Table 2: Typical Reaction Temperatures

| Process | Temperature Range (°C) | Notes | Reference |

| Diels-Alder Reaction | 25 - 80 | Favorable adduct formation | [1][13] |

| endo Adduct Dissociation | ~60 - 110 | Lower temperature retro-Diels-Alder | [4][12] |

| exo Adduct Dissociation | > 110 | Higher temperature retro-Diels-Alder | [4][12] |

| Self-Healing Activation | 80 - 150 | Depends on polymer matrix and specific adducts | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols for studying the thermoreversibility of the furan-maleimide Diels-Alder reaction.

Monitoring the Reaction via Spectroscopy

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful technique for monitoring the progress of the Diels-Alder and retro-Diels-Alder reactions by observing changes in characteristic vibrational frequencies.

-

Sample Preparation: Samples can be prepared as thin films on a suitable substrate (e.g., KBr pellets) or analyzed directly in solution.[2] For polymer network studies, thin films are often cast from solution.

-

Instrumentation: A standard FTIR spectrometer equipped with a temperature-controlled stage is required.

-

Procedure:

-

Acquire an initial spectrum of the reactants or the fully formed adduct at room temperature.

-

Heat the sample to the desired temperature for the retro-Diels-Alder reaction (e.g., 100-150 °C).[2][13]

-

Acquire spectra at regular intervals to monitor the disappearance of adduct peaks and the appearance of furan and maleimide peaks.

-

Cool the sample back to a lower temperature (e.g., 25-60 °C) to observe the reformation of the adduct.

-

-

Key Peaks to Monitor:

-

Maleimide: C=O stretching (~1700-1780 cm⁻¹), C-H out-of-plane bending on the double bond (~695 cm⁻¹).[2][13]

-

Furan: C-O-C stretching (~1010 cm⁻¹).[13]

-

Diels-Alder Adduct: Disappearance of the maleimide C-H bending and shifts in the C=O stretching frequencies. A characteristic adduct peak may appear around 1775 cm⁻¹.[13]

-

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed structural information and allows for the quantification of reactants and products in solution.

-

Sample Preparation: Dissolve the reactants or the adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₂D₂Cl₄) in an NMR tube.[1][15]

-

Instrumentation: A high-resolution NMR spectrometer with variable temperature capabilities.

-

Procedure:

-

Acquire a spectrum at room temperature to establish the initial state.

-

Gradually increase the temperature inside the NMR probe to induce the retro-Diels-Alder reaction.[1]

-

Acquire spectra at different temperatures to observe the changes in chemical shifts and the integration of peaks corresponding to the furan, maleimide, and adduct species.[1]

-

The conversion can be calculated by comparing the integration of characteristic peaks.

-

Thermal Analysis

Differential Scanning Calorimetry (DSC):

DSC is used to measure the heat flow associated with the Diels-Alder and retro-Diels-Alder reactions, providing information on reaction enthalpies and transition temperatures.

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an aluminum DSC pan.[2]

-

Instrumentation: A DSC instrument with a refrigerated cooling system.

-

Procedure:

-

Perform a heating scan at a controlled rate (e.g., 5-10 K/min) to observe the endothermic peak of the retro-Diels-Alder reaction.[2] The area under this peak corresponds to the enthalpy of dissociation.

-

Cool the sample at a controlled rate.

-

Perform a second heating scan to observe the exothermic peak of the Diels-Alder reaction upon cooling and subsequent reheating. The shape and position of these peaks can provide information about the endo/exo ratio.[2]

-

Factors Influencing Thermoreversibility

The equilibrium and kinetics of the furan-maleimide Diels-Alder reaction are influenced by several factors, which can be tuned to achieve desired properties in a material.

-

Temperature: As the primary stimulus, temperature dictates the direction of the equilibrium. Lower temperatures favor adduct formation, while higher temperatures promote the retro-Diels-Alder reaction.[1][4]

-

Steric and Electronic Effects: Substituents on the furan and maleimide rings can significantly impact reaction rates and equilibrium positions. Electron-withdrawing groups on the maleimide and electron-donating groups on the furan generally accelerate the forward reaction.[9][16]

-

Stoichiometry: The molar ratio of furan to maleimide groups affects the crosslink density in polymer networks and can shift the reaction equilibrium.[14][17] An excess of one component can drive the reaction towards completion at a given temperature.[17]

-

Solvent: The polarity of the solvent can influence the reaction rate, although the Diels-Alder reaction is generally less sensitive to solvent effects than ionic reactions.[1]

Applications in Drug Development

The thermoreversible nature of the furan-maleimide linkage is being increasingly explored in the field of drug delivery for the development of "smart" systems.

-

Thermally-Triggered Drug Release: Drug-polymer conjugates can be designed to release their therapeutic payload in response to localized heating.[6] This is particularly promising for targeted cancer therapy, where hyperthermia can be used to trigger drug release at the tumor site.

-

Injectable Hydrogels: Injectable hydrogels can be formed in situ at physiological temperatures through the Diels-Alder reaction. These hydrogels can encapsulate drugs or cells and can be designed to degrade via the retro-Diels-Alder reaction over time or in response to a thermal stimulus.

-

Bioconjugation: The Diels-Alder reaction provides a bioorthogonal ligation strategy for attaching drugs or targeting ligands to biomolecules under mild conditions.[6] The potential for reversibility adds a layer of control not available with many other bioconjugation techniques.

Conclusion

The thermoreversible furan-maleimide Diels-Alder reaction is a powerful and versatile tool in the design of dynamic materials and advanced drug delivery systems. A thorough understanding of the underlying principles, quantitative parameters, and experimental methodologies is essential for harnessing its full potential. The ability to precisely control covalent bond formation and cleavage with a simple thermal stimulus opens up a vast design space for researchers and scientists to create innovative solutions for challenges in materials science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-healing polymers based on thermally reversible Diels–Alder chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]

- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 17. biblio.vub.ac.be [biblio.vub.ac.be]

An In-depth Technical Guide to the Solubility of N-(2-Furylmethyl)maleimide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-Furylmethyl)maleimide. Recognizing the current scarcity of published quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for its determination, enabling researchers to generate reliable and reproducible data. Furthermore, this guide presents a theoretical framework for understanding the synthesis of N-substituted maleimides.

Introduction to this compound

This compound is a chemical compound that incorporates both a furan ring and a maleimide group. The maleimide moiety is a well-known reactive group, particularly susceptible to Michael addition reactions with thiols, making it a valuable tool in bioconjugation for attaching molecules to proteins and peptides. The furan group, a five-membered aromatic heterocycle, can participate in various organic reactions, including Diels-Alder cycloadditions. This dual functionality makes this compound a versatile building block in medicinal chemistry, materials science, and polymer chemistry. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in these applications, as it dictates reaction conditions, purification strategies, and formulation development.

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in peer-reviewed literature. Therefore, this guide provides a robust experimental protocol to enable researchers to determine this data empirically. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Alcohols | |||||

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| Isopropanol | Polar Protic | ||||

| Ethers | |||||

| Diethyl Ether | Polar Aprotic | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | ||||

| Ketones | |||||

| Acetone | Polar Aprotic | ||||

| Esters | |||||

| Ethyl Acetate | Polar Aprotic | ||||

| Halogenated | |||||

| Dichloromethane | Polar Aprotic | ||||

| Chloroform | Polar Aprotic | ||||

| Aromatic | |||||

| Toluene | Nonpolar |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.[1][2] This can be followed by a quantitative analysis method such as gravimetric analysis or UV-Vis spectroscopy to determine the concentration of the saturated solution.[3][4][5]

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes and volumetric flasks

-

For Gravimetric Analysis: Evaporating dish, oven

-

For UV-Vis Spectroscopy: UV-Vis spectrophotometer, quartz cuvettes

3.2. Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

-

Immediately filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

3.3. Quantitative Analysis

3.3.1. Gravimetric Method [3][6]

-

Accurately weigh a pre-dried evaporating dish.

-

Transfer a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

The difference in weight before and after evaporation gives the mass of the dissolved this compound. The solubility can then be calculated in g/L or mol/L.

3.3.2. UV-Vis Spectrophotometry Method [4][7][8]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualizations

4.1. Experimental Workflow

4.2. General Synthesis Pathway for N-Substituted Maleimides

This compound is an N-substituted maleimide. A common and straightforward method for the synthesis of N-substituted maleimides involves a two-step, one-pot reaction starting from maleic anhydride and a primary amine.[9][10][11]

The first step is the nucleophilic attack of the primary amine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring to form an N-substituted maleamic acid intermediate.[11] The second step involves the cyclodehydration of the maleamic acid, typically promoted by heat and often in the presence of a dehydrating agent (like acetic anhydride and sodium acetate) or an azeotropic solvent to remove water, which results in the formation of the final N-substituted maleimide product.[9]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. improvedpharma.com [improvedpharma.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

Spectroscopic Characterization of N-(2-Furylmethyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-Furylmethyl)maleimide, a molecule of interest in bioconjugation and materials science. The information presented herein is essential for its identification, purity assessment, and the study of its chemical behavior. This document details the expected spectroscopic data based on the analysis of analogous compounds and fundamental principles of spectroscopy.

Molecular Structure and Properties

This compound (C₉H₇NO₃) is a heterocyclic compound featuring a maleimide ring linked to a furan moiety via a methylene bridge.[1] Its molecular weight is 177.16 g/mol .[1] The unique chemical architecture of this molecule, combining the reactive maleimide dienophile with the furan group, makes it a valuable building block in various chemical syntheses.

Spectroscopic Data

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound. These values are predicted based on data from structurally similar N-substituted maleimides and furan derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.35 | dd | 1H | H-5 (Furan) |

| ~6.70 | s | 2H | H-3', H-4' (Maleimide) |

| ~6.30 | dd | 1H | H-4 (Furan) |

| ~6.20 | d | 1H | H-3 (Furan) |

| ~4.65 | s | 2H | H-1' (Methylene bridge) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C-2', C-5' (C=O, Maleimide) |

| ~150.0 | C-2 (Furan) |

| ~142.5 | C-5 (Furan) |

| ~134.0 | C-3', C-4' (C=C, Maleimide) |

| ~110.5 | C-4 (Furan) |

| ~108.0 | C-3 (Furan) |

| ~35.0 | C-1' (Methylene bridge) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Furan & Maleimide) |

| ~1770 & ~1700 | Strong | Asymmetric & Symmetric C=O stretch (Imide) |

| ~1580 | Medium | C=C stretch (Maleimide) |

| ~1500 | Medium | C=C stretch (Furan ring) |

| ~1400 | Medium | CH₂ scissoring |

| ~1180 | Strong | C-O-C stretch (Furan) |

| ~830 | Medium | =C-H bend (Maleimide) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity |

| 177 | [M]⁺ (Molecular Ion) |

| 96 | [M - C₄H₃O]⁺ |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 53 | [C₄H₅]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Dichloromethane | ~300 | Not determined |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of N-substituted maleimides.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.0 s

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.[2]

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum should be presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Scan speed: 1000 amu/s

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of the molecular ion is expected to proceed via cleavage of the bond between the methylene bridge and the furan or maleimide ring.[3][4]

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in dichloromethane. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength range: 200-800 nm

-

Scan speed: 400 nm/min

-

Blank: Use the solvent (dichloromethane) as the blank.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). The absorbance in the 300 nm region is characteristic of the maleimide chromophore.[5]

Mandatory Visualizations

4.1 Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound. The synthesis involves the reaction of furfurylamine with maleic anhydride to form the corresponding maleamic acid, followed by cyclization.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

- 1. This compound | CAS: 32620-61-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

N-(2-Furylmethyl)maleimide Reactivity Towards Cysteine Residues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of N-substituted maleimides, with a specific focus on N-(2-Furylmethyl)maleimide, towards cysteine residues. The maleimide-thiol reaction is a cornerstone of bioconjugation, widely employed in the development of antibody-drug conjugates (ADCs), protein labeling, and diagnostics.[1][2] This document details the underlying reaction mechanism, factors influencing reactivity and stability, potential side reactions, and provides detailed experimental protocols for performing and quantifying cysteine conjugation. While specific kinetic data for this compound is not extensively available in the public domain, this guide compiles quantitative data from structurally related N-alkyl and N-aryl maleimides to provide a valuable reference for researchers.

Introduction to Maleimide-Cysteine Chemistry

The reaction between a maleimide and the thiol group of a cysteine residue is a Michael addition reaction, forming a stable covalent thioether bond.[3] This reaction is highly valued for its speed and selectivity for thiols under physiological conditions (pH 6.5-7.5), where reaction with other nucleophilic residues like lysine is significantly slower.[3][4] The reliability and efficiency of this conjugation method have led to its classification as a "click chemistry" reaction.[5]

This compound is an N-substituted maleimide featuring a furfuryl group. While the core reactivity is dictated by the maleimide ring, the nature of the N-substituent can influence the reaction kinetics and the stability of the resulting conjugate.[6][7] Understanding these nuances is critical for the successful design and execution of bioconjugation strategies.

Reaction Mechanism and Influencing Factors

The reaction proceeds via the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's carbon-carbon double bond.[3]

This compound

]; Adduct [label=<

Thioether Adduct

];

Cysteine -> Thiolate [label="Deprotonation\n(pH > pKa)"]; Thiolate -> Adduct [label="Michael Addition"]; Maleimide -> Adduct;

{rank=same; Cysteine; Maleimide} } caption: "Thiol-Maleimide Reaction Mechanism"

Several factors critically influence the rate and specificity of the maleimide-cysteine reaction:

-

pH: The reaction is highly pH-dependent. The optimal pH range is 6.5-7.5, where the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, while minimizing side reactions with amines (e.g., lysine residues) which become more reactive at pH > 8.5.[4] Maleimide hydrolysis also increases at higher pH.[5]

-

Solvent: The reaction is typically performed in aqueous buffers such as PBS, HEPES, or Tris.[8] For hydrophobic maleimides, the addition of organic co-solvents like DMSO or DMF may be necessary to ensure solubility.[8]

-

Temperature: The reaction generally proceeds efficiently at room temperature (20-25°C), although incubation at 4°C can be used for slower, more controlled conjugations.[9]

-

N-Substituent: The electronic properties of the N-substituent on the maleimide can affect the electrophilicity of the double bond and the stability of the resulting thiosuccinimide ring. For instance, N-aryl maleimides have been shown to react faster and form more stable adducts compared to N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[6][10]

Quantitative Reactivity Data (Comparative)

While specific kinetic data for this compound is limited, the following tables provide a summary of reaction rates and stability for other relevant N-substituted maleimides to serve as a comparative guide.

Table 1: Second-Order Rate Constants for Maleimide-Thiol Reactions

| Maleimide Derivative | Thiol Source | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| N-ethylmaleimide | β-mercaptoethanol | 7.0 | 22 | 0.7 x 10³ | [11] |

| N-ethylmaleimide | Cysteine | 7.0 | 22 | 1.6 x 10³ | [11] |

| N-aryl maleimides | Thiolate substrates | - | - | ~2.5 times faster than N-alkyl derivatives | [10] |

| General Maleimides | Cysteine | ~7 | RT | ~10² |[12] |

Table 2: Stability of Maleimide-Cysteine Adducts

| Maleimide Type | Condition | Stability Metric | Observation | Reference |

|---|---|---|---|---|

| N-alkyl maleimides | Serum, 37°C, 7 days | % Deconjugation | 35-67% | [6] |

| N-aryl maleimides | Serum, 37°C, 7 days | % Deconjugation | <20% | [6] |

| N-ethylmaleimide Adducts | In presence of glutathione | Half-life of conversion | 20-80 hours | [13] |

| Ring-opened N-substituted succinimide thioethers | - | Half-life | > 2 years |[7] |

Experimental Protocols

General Protocol for Protein Labeling with Maleimides

This protocol provides a general procedure for the conjugation of a maleimide derivative to cysteine residues in a protein.

Materials:

-

Protein containing at least one accessible cysteine residue.

-

This compound or other maleimide derivative.

-

Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, or Tris).[3]

-

Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the maleimide reagent.[3]

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Reagent (Optional): L-cysteine or β-mercaptoethanol.

-

Purification System: Desalting column (e.g., PD-10), size-exclusion chromatography (SEC), or dialysis cassettes.

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8]

-

(Optional) Reduction of Disulfide Bonds: If necessary to expose cysteine residues, add a 10-100 fold molar excess of TCEP to the protein solution. Flush with an inert gas (e.g., nitrogen or argon), seal the container, and incubate for 20-30 minutes at room temperature.

-

Maleimide Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (maleimide:protein). Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently labeled maleimide.

-

(Optional) Quenching: To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added in excess.

-

Purification: Remove excess, unreacted maleimide using a desalting column, size-exclusion chromatography, or dialysis.

-

Characterization: Analyze the resulting conjugate to determine the degree of labeling and confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol for Quantifying Maleimide-Thiol Reaction Kinetics

This protocol outlines a method to determine the reaction kinetics of a maleimide with a thiol-containing molecule using spectrophotometry.

Materials:

-

This compound or other maleimide derivative.

-

Thiol-containing molecule (e.g., N-acetyl-L-cysteine).

-

Reaction Buffer: Degassed phosphate buffer, pH 7.0.

-

Spectrophotometer.

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the maleimide and the thiol in the reaction buffer.

-

Kinetic Measurement:

-

In a cuvette, mix the thiol solution with the reaction buffer.

-

Initiate the reaction by adding the maleimide stock solution and mix quickly.

-

Monitor the decrease in absorbance of the maleimide at its λmax (around 300 nm) over time.

-

-

Data Analysis:

-

The reaction can be set up under pseudo-first-order conditions (e.g., [Thiol] >> [Maleimide]).

-

The observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay curve.

-

The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol.

-

Potential Side Reactions and Stability Considerations

While the maleimide-cysteine reaction is highly specific, there are potential side reactions and stability issues to consider.

-

Hydrolysis of Maleimide: At pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, which will not react with thiols.[5]

-

Retro-Michael Reaction: The thioether bond, while generally stable, can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to deconjugation.[14]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine ring. This can be minimized by performing the reaction at a slightly acidic pH (around 6.0-6.5).[15]

-

Adduct Stabilization: The stability of the thioether adduct can be enhanced by hydrolysis of the succinimide ring to form a ring-opened succinamic acid structure, which is resistant to the retro-Michael reaction. This hydrolysis is faster for adducts formed from N-aryl maleimides.[7]

Conclusion

The reaction of this compound with cysteine residues is a powerful tool for bioconjugation. By understanding the reaction mechanism, key influencing factors, and potential side reactions, researchers can effectively design and implement robust conjugation strategies. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the comparative data from related N-substituted maleimides provides a strong foundation for its application in drug development, diagnostics, and fundamental research. Careful optimization of reaction conditions and thorough characterization of the final conjugate are paramount to achieving desired outcomes.

References

- 1. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. kinampark.com [kinampark.com]

- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

The Retro-Diels-Alder Reaction of Furan-Maleimide Adducts: A Technical Guide